

Comparison Guide: Crystal Packing of N,N-bis(2-nitrophenyl)propanediamide Isomers

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Compound of Interest

Compound Name: *N,N-bis(2-nitrophenyl)propanediamide*

Cat. No.: *B11823878*

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Executive Summary: The Structural Trade-Off

This guide provides a technical comparison of the crystal packing dynamics between the 2-nitrophenyl (ortho) and 4-nitrophenyl (para) isomers of N,N-bis(nitrophenyl)propanediamide (also known as malonamide derivatives).

For drug development and materials scientists, the critical distinction lies in the competition between intramolecular and intermolecular hydrogen bonding. The 2-nitro isomer is conformationally "locked" by intramolecular forces, leading to discrete packing motifs and higher solubility. In contrast, the 4-nitro isomer relies on extensive intermolecular networks, resulting in robust sheets, higher melting points, and lower solubility.

Feature	N,N-bis(2-nitrophenyl)propanediamide	N,N-bis(4-nitrophenyl)propanediamide
Dominant Interaction	Intramolecular H-Bond (S(6) motif)	Intermolecular H-Bond (Chains/Sheets)
N-H Donor Status	Sequestered (bonded to nitro oxygen)	Available for intermolecular networking
Crystal Motif	Discrete molecules or weak 1D chains	2D Sheets or 3D Hydrogen Bonded Networks
Melting Point Trend	Lower (typically < 200°C)	Higher (typically > 240°C)
Solubility	Higher (Lipophilic surface exposed)	Lower (Lattice energy barrier high)

Molecular Conformation & H-Bonding Mechanics[2]

The core difference in crystal packing originates from the ability of the ortho-nitro group to interact with the amide hydrogen.

The 2-Nitro Isomer (Ortho)

In the 2-nitro isomer, the nitro group is positioned adjacent to the amide nitrogen. This proximity facilitates a stable intramolecular hydrogen bond between the amide N-H and one oxygen of the nitro group.[1]

- Motif: S(6) ring motif (pseudo-six-membered ring).
- Consequence: This interaction "locks" the phenyl ring into a specific twist relative to the amide plane (often 20–50°) to optimize the N-H...O distance (~2.0 Å). This reduces the conformational freedom of the molecule and sequesters the hydrogen bond donor, preventing it from forming strong intermolecular networks.

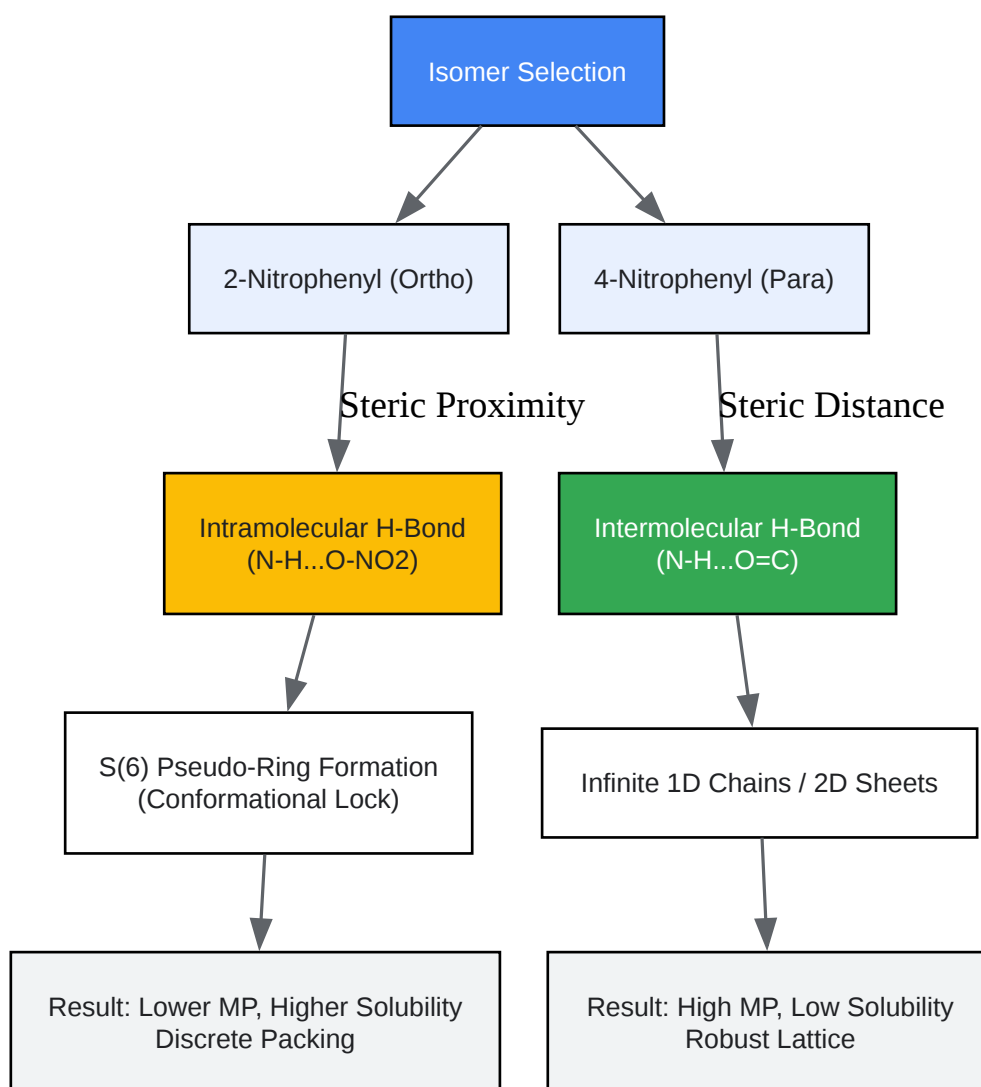
The 4-Nitro Isomer (Para)

The 4-nitro substituent is spatially distant from the amide group. No intramolecular locking can occur.

- Motif: Open conformation.
- Consequence: The amide N-H and C=O groups are fully exposed. In the crystal lattice, these groups seek partners on adjacent molecules, typically forming intermolecular hydrogen bonds (N-H...O=C) that link molecules into infinite chains or ribbons (C(4) or R(2,[2]2) motifs).

Structural Logic Diagram

The following diagram illustrates the hierarchy of forces determining the final crystal habit.



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Figure 1: Decision tree showing how nitro-group positioning dictates H-bonding topology and macroscopic physical properties.

Detailed Crystal Packing Analysis

Packing of N,N-bis(2-nitrophenyl)propanediamide

Based on structural homologs (e.g., N,N-bis(2-nitrophenyl)glutaramide), the packing is driven by weak van der Waals forces and stacking interactions rather than strong H-bond networks.

- Unit Cell: Typically Monoclinic (e.g., P21/c).[3]
- Geometry: The central propanediamide (malonamide) chain often adopts a folded or "U-shaped" conformation to accommodate the bulky ortho-nitro groups.
- Stacking: The aromatic rings often engage in offset

stacking, but the lattice energy is significantly lower than the para-isomer due to the lack of a continuous H-bond backbone.

Packing of N,N-bis(4-nitrophenyl)propanediamide

This isomer typically crystallizes in high-symmetry groups or forms dense triclinic lattices.

- Geometry: The molecule often adopts an extended "Z-shape" or linear conformation to maximize surface contact.
- Network: The amide functionalities form classic "ribbons" or "ladders" extending through the crystal. The nitro groups may also participate as weak acceptors (C-H...O-NO₂), cross-linking these ribbons into 3D layers.

Experimental Characterization Protocols

To validate the specific isomer and packing mode in your own samples, use the following self-validating protocols.

IR Spectroscopy (Diagnostic Shift)

The vibrational frequency of the N-H bond is the most rapid indicator of packing mode.

- Protocol:
 - Prepare KBr pellet (1% sample loading) or use ATR-FTIR.
 - Scan range: 4000–400 cm^{-1} .
 - Analysis: Focus on the N-H stretching region (3200–3450 cm^{-1}).

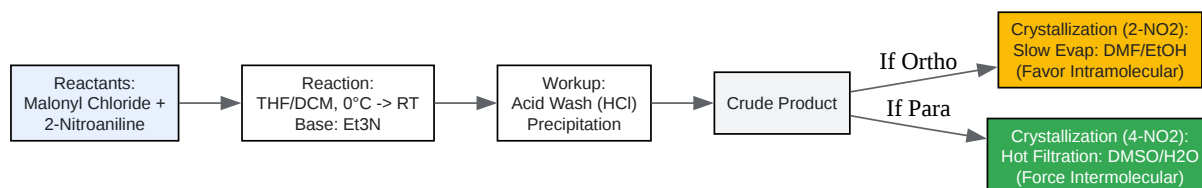
Signal	2-Nitro Isomer	4-Nitro Isomer	Mechanistic Cause
N-H Stretch	~3350–3380 cm^{-1} (Sharper)	~3250–3300 cm^{-1} (Broad)	Intramolecular bonds (2-nitro) are often weaker/sharper than the strong, broad intermolecular networks in 4-nitro.
C=O Stretch	Higher freq (Free carbonyl)	Lower freq (H-bonded carbonyl)	In 2-nitro, C=O is often not the primary acceptor. In 4-nitro, C=O is the acceptor, lowering its bond order.

Differential Scanning Calorimetry (DSC)

- Protocol:
 - Weigh 2–5 mg of dry sample into an aluminum pan.
 - Heat at 10°C/min under N₂ purge (50 mL/min).
 - Expectation: The 2-nitro isomer will exhibit a sharp endotherm (melting) significantly lower (often >50°C difference) than the 4-nitro isomer.

Synthesis & Crystallization Workflow

To obtain high-quality single crystals for XRD analysis, control of the solvent polarity is essential to manage the competition between solvent-solute and solute-solute H-bonding.



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Figure 2: Synthesis and crystallization workflow tailored for isomeric differences.

Crystallization Protocol

- For 2-Nitro Isomer: Dissolve in minimal hot Ethanol or DMF. Allow slow evaporation at room temperature. The intramolecular H-bond makes the molecule less polar, favoring growth in moderately polar solvents.
- For 4-Nitro Isomer: Requires highly polar solvents (DMSO or DMF). Dissolve hot, then add water dropwise until turbidity persists. Heat to clear, then cool slowly. This disruption is necessary to overcome the strong lattice energy.

References

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- The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. Source: ResearchGate / TÜBİTAK. Context: Demonstrates the packing differences when both ortho and para nitro groups are present, highlighting the dominance of the ortho-intramolecular bond. URL:[[Link](#)]

- Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Source: University of Torino (UniTo).[5] Context: Theoretical and practical review of how intramolecular H-bonds (as seen in 2-nitro isomers) affect permeability and solubility. URL: [\[Link\]](#)

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